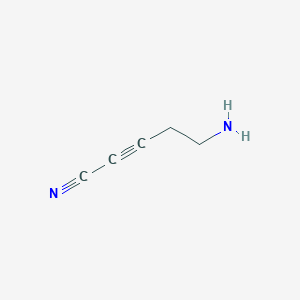
5-Aminopent-2-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminopent-2-ynenitrile: is an organic compound with the molecular formula C5H6N2. It features both an amino group (-NH2) and a nitrile group (-C≡N) attached to a pent-2-yne backbone. This compound is of interest due to its unique structure, which combines the reactivity of alkynes with the functional versatility of nitriles and amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Aminopent-2-ynenitrile can be synthesized through various methods. One common approach involves the reaction of 5-hexynenitrile with ammonia under specific conditions . Another method includes the use of gold(I) catalysis to convert 5-aminopent-2-yn-1-ol to this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of readily available starting materials and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Aminopent-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction with lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Substituted amines and nitriles.
Applications De Recherche Scientifique
Chemistry: 5-Aminopent-2-ynenitrile is used in the synthesis of various heterocyclic compounds, including pyrroles and indoles . It serves as a building block for more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 5-aminopent-2-ynenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, while the amino group can serve as a nucleophile. These interactions enable the compound to participate in a wide range of chemical reactions, influencing molecular pathways and biological processes .
Comparaison Avec Des Composés Similaires
5-Aminopent-2-en-4-ynenitrile: Similar structure but with an additional double bond.
4-Nitrobut-3-en-1-ynyl amine: Contains a nitro group instead of a nitrile group.
Uniqueness: 5-Aminopent-2-ynenitrile is unique due to its combination of an alkyne, nitrile, and amino group, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
918871-67-7 |
|---|---|
Formule moléculaire |
C5H6N2 |
Poids moléculaire |
94.11 g/mol |
Nom IUPAC |
5-aminopent-2-ynenitrile |
InChI |
InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h2,4,6H2 |
Clé InChI |
FRNUYHFGGSLXGD-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C#CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


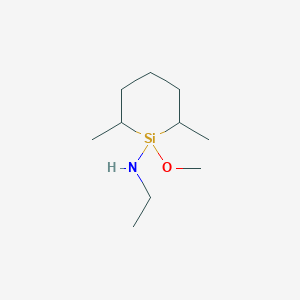

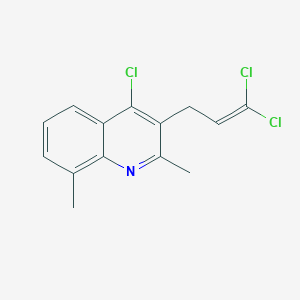
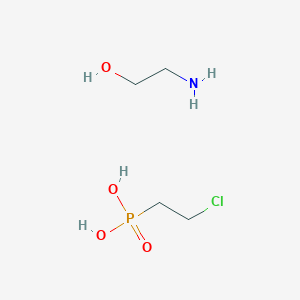
![3-Methoxy-5-[(4-phenoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177023.png)
![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
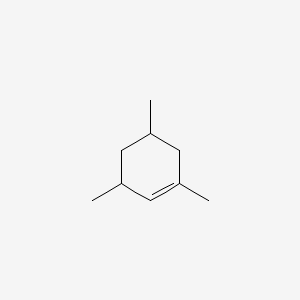

![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)
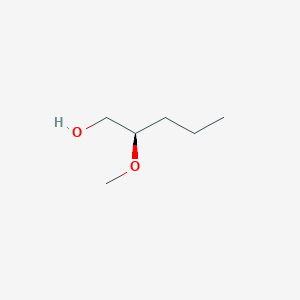

![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
